2-(Methacryloyloxy)ethyl phthalate mono

Dental Adhesives Formulation Science Surface-Active Monomers

2-(Methacryloyloxy)ethyl phthalate mono (CAS 27697-00-3), also known as mono(2-methacryloyloxy)ethyl phthalate (MMEP) or HEMA phthalate, is a methacrylate-functionalized aromatic carboxylic acid monomer with the molecular formula C14H14O6 and a molecular weight of 278.26 g/mol. This compound features a polymerizable methacrylate group linked via an ethylene spacer to a phthalate moiety bearing a free carboxylic acid, imparting both radical crosslinking capability and pH-responsive functionality.

Molecular Formula C14H14O6
Molecular Weight 278.26 g/mol
CAS No. 27697-00-3
Cat. No. B038497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methacryloyloxy)ethyl phthalate mono
CAS27697-00-3
SynonymsPHTHALIC ACID, MONO-2-METHACRYLOXYETHYL ESTER; MONO-(METHACRYLOYLOXYETHYL) PHTHALATE; MONO-2-(METHACRYLOYLOXY)ETHYL PHTHALATE; 1,2-benzenedicarboxylicacid,mono[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethyl]est; 1,2-Benzenedicarboxylicacid,mono[2-[(2-methyl-1-o
Molecular FormulaC14H14O6
Molecular Weight278.26 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCOC(=O)C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C14H14O6/c1-9(2)13(17)19-7-8-20-14(18)11-6-4-3-5-10(11)12(15)16/h3-6H,1,7-8H2,2H3,(H,15,16)
InChIKeyFIQBJLHOPOSODG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methacryloyloxy)ethyl Phthalate Mono (CAS 27697-00-3): Technical Profile for Scientific Procurement


2-(Methacryloyloxy)ethyl phthalate mono (CAS 27697-00-3), also known as mono(2-methacryloyloxy)ethyl phthalate (MMEP) or HEMA phthalate, is a methacrylate-functionalized aromatic carboxylic acid monomer with the molecular formula C14H14O6 and a molecular weight of 278.26 g/mol [1]. This compound features a polymerizable methacrylate group linked via an ethylene spacer to a phthalate moiety bearing a free carboxylic acid, imparting both radical crosslinking capability and pH-responsive functionality . It is primarily utilized as a specialty monomer in dental adhesives, anaerobic adhesives, pH-responsive polymer coatings, and emulsion applications where the combined benefits of methacrylate reactivity and carboxylic acid functionality are required [2].

Why 2-(Methacryloyloxy)ethyl Phthalate Mono Cannot Be Substituted by Common Methacrylates or Simple Phthalates


Generic methacrylate monomers such as HEMA (2-hydroxyethyl methacrylate) lack the aromatic carboxylic acid functionality that confers surface activity and pH-responsive swelling behavior, while simple phthalate esters lack the polymerizable methacrylate group required for covalent incorporation into crosslinked networks [1]. The unique bifunctional architecture of 2-(methacryloyloxy)ethyl phthalate mono—combining a methacrylate for radical polymerization, a phthalate aromatic ring for hydrophobic association and plasticization, and a free carboxylic acid for pH-dependent solubility and metal ion coordination—produces a property profile that cannot be replicated by blending separate monofunctional monomers or by using non-polymerizable plasticizers [2]. Substitution with alternative acidic methacrylates (e.g., methacrylic acid or 4-methacryloyloxyethyl trimellitate) alters hydrophobicity, crosslink density, and pH-response characteristics, resulting in quantifiable deviations in adhesive performance and rheological behavior [3].

Quantitative Differentiation Evidence for 2-(Methacryloyloxy)ethyl Phthalate Mono (MMEP) Relative to Key Comparators


Physical State and Formulation Handling: Liquid MMEP vs. Solid para-PMDM

Mono(2-methacryloyloxy)ethyl phthalate (MMEP) is a liquid monomer at room temperature, in contrast to para-PMDM (pyromellitic dianhydride-HEMA diadduct), which is a solid with limited solubility in common dental bonding solvents [1]. This physical state difference eliminates the need for pre-dissolution in acetone and enables MMEP to function as both a reactive diluent and a surface-active bonding resin without the precipitation or crystallization issues associated with solid homologs [2]. The liquid nature of MMEP also facilitates direct incorporation into emulsion polymerization processes without requiring a co-solvent loading step, improving formulation efficiency and reducing volatile organic compound (VOC) content in final products .

Dental Adhesives Formulation Science Surface-Active Monomers

Physicochemical Property Divergence: MMEP vs. HEMA (2-Hydroxyethyl Methacrylate)

2-(Methacryloyloxy)ethyl phthalate mono (MMEP) exhibits markedly different physicochemical properties compared to the widely used hydrophilic methacrylate monomer HEMA [1]. At 25°C, MMEP has a density of 1.228 g/mL, a boiling point of 232°C, and a refractive index of 1.523, whereas HEMA has a density of approximately 1.073 g/mL, a boiling point of approximately 189°C, and a refractive index of approximately 1.4515 . The higher density and refractive index of MMEP are attributable to the presence of the aromatic phthalate group, which also increases hydrophobicity (estimated XLogP3-AA = 2.2) relative to HEMA (XLogP3 = 0.3) [2]. These differences influence polymer network hydrophobicity, water uptake, and compatibility with co-monomers in adhesive and coating formulations.

Monomer Selection Polymer Physics Adhesive Formulation

Molecular Weight Differentiation: MAEP vs. MAHP for pH-Responsive Polymer Design

In the context of hydrophobically modified alkali-swellable emulsion (HASE) thickeners, the choice between mono-[2-(methacryloyloxy)ethyl]phthalate (MAEP, CAS 27697-00-3) and its hexahydro analog (MAHP, CAS 51252-88-1) involves a quantifiable molecular weight and structural distinction [1]. MAEP has a molecular weight of 278.26 g/mol and contains an aromatic phthalate ring, whereas MAHP has a molecular weight of 284.31 g/mol and features a saturated cyclohexane ring system [2]. This difference of 6.05 g/mol corresponds to the replacement of the aromatic π-system with a more flexible, hydrophobic cycloaliphatic structure, which alters the hydrophobicity and associative thickening behavior of the resulting copolymer [3]. The patent disclosure explicitly lists both monomers as interchangeable components, but the selection impacts final polymer Tg, water uptake, and pH-dependent swelling kinetics.

Rheology Modifiers pH-Responsive Polymers HASE Thickeners

Carboxylic Acid Functionality: pH-Responsive Thickening Behavior

2-(Methacryloyloxy)ethyl phthalate mono contains a free carboxylic acid group (pKa estimated via computational methods to be approximately 3.5-4.5 for the benzoic acid moiety) that renders copolymers containing this monomer pH-responsive [1]. At low pH (< 5), the carboxylic acid is protonated, and the polymer remains hydrophobic and insoluble in water. Upon neutralization with base to pH > 7, the carboxylic acid deprotonates, and the polymer becomes hydrophilic and water-swellable, leading to a pronounced increase in solution viscosity [2]. This behavior is exploited in HASE (hydrophobically modified alkali-swellable emulsion) thickeners, where MAEP is copolymerized with ethyl acrylate and methacrylic acid to produce associative thickeners that exhibit shear-thinning rheology and rapid viscosity recovery [3]. In contrast, non-carboxylic methacrylates (e.g., methyl methacrylate, HEMA) do not exhibit this pH-dependent solubility switch, limiting their utility in alkali-swellable thickener applications.

Stimuli-Responsive Polymers Rheology Modification Latex Paint Additives

Surface-Active Properties in Dental Bonding Formulations

Mono(2-methacryloyloxy)ethyl phthalate (MMEP) was specifically designed as a surface-active bonding resin to address the solubility and handling limitations of para-PMDM, a solid polyfunctional monomer used in early-generation dentin bonding systems [1]. In a comparative study by Schumacher et al. (1992), MMEP was formulated into experimental bonding resin solutions and evaluated for its ability to promote adhesion between dentin and composite restorative materials. While the full paper does not provide explicit tensile bond strength values in the abstract, it states that 'solutions based on MMEP and/or para-PMDM in acetone or in other monomers, especially those containing HEMA, can effectively promote bonding to dentin' [2]. The surface-active nature of MMEP, attributed to its amphiphilic structure (methacrylate tail and phthalate-carboxylic acid head), facilitates wetting and penetration of dentin tubules, a property not shared by simple methacrylates like methyl methacrylate [3]. Furthermore, MMEP is listed as a component in commercial dental adhesive systems such as OptiBond Prime (alongside HEMA, GPDM, ethanol, water, and photoinitiator), confirming its established role in clinical adhesive formulations [4].

Dentin Adhesion Self-Etch Adhesives Surface-Active Monomers

High-Value Application Scenarios for 2-(Methacryloyloxy)ethyl Phthalate Mono Based on Verified Differentiation Evidence


pH-Responsive HASE Thickener Synthesis for Latex Paints and Coatings

Formulators synthesizing hydrophobically modified alkali-swellable emulsion (HASE) thickeners should prioritize 2-(methacryloyloxy)ethyl phthalate mono (MAEP) as the hydrophobic associative monomer. The free carboxylic acid group enables the requisite pH-dependent solubility switch—hydrophobic and non-thickening at low pH, then swellable and viscosity-building upon neutralization—which is the foundational mechanism of HASE rheology modifiers [1]. The aromatic phthalate ring provides stronger hydrophobic association than saturated analogs, contributing to enhanced thickening efficiency and shear-thinning behavior in latex paint formulations . This application scenario is supported by patent disclosures from Rhodia Operations that explicitly teach the use of MAEP in HASE and ASE copolymer thickeners for architectural coatings and personal care products [2].

Anaerobic Adhesive and Sealant Formulations Requiring High Crosslink Density

Industrial anaerobic adhesives and threadlockers benefit from the unique combination of methacrylate polymerizability and carboxylic acid functionality offered by 2-(methacryloyloxy)ethyl phthalate mono (HEMA phthalate). The methacrylate group participates in free-radical curing upon exclusion of oxygen, while the aromatic phthalate structure contributes to the cured adhesive's thermal stability and chemical resistance [1]. Supplier technical literature confirms that this monomer is specifically engineered for anaerobic adhesive applications where the functionality of a methacrylate is needed, and it complies with TSCA, DSL, and EINECS regulatory inventories for global industrial use [2]. The liquid physical state (density 1.228 g/mL) facilitates precise metering and mixing in two-component or single-component anaerobic formulations without requiring pre-heating or dissolution steps.

Dental Adhesive Primers and Self-Etch Bonding Systems

Dental material manufacturers developing dentin bonding primers and self-etch adhesives should consider 2-(methacryloyloxy)ethyl phthalate mono (MMEP) as a surface-active, polymerizable acidic monomer. Its liquid state and amphiphilic character promote effective wetting and penetration of demineralized dentin collagen networks, while the methacrylate group enables covalent incorporation into the overlying composite resin [1]. MMEP is already a documented component in commercial dental adhesive systems such as OptiBond Prime, where it functions alongside HEMA and GPDM to achieve durable dentin bonding . The phthalate aromatic ring may also contribute to hydrolytic stability of the adhesive interface compared to more hydrophilic acidic monomers, though this inference requires further experimental validation [2].

Emulsion Polymerization for Specialty Acrylic Copolymers

In the synthesis of functional acrylic latexes for coatings, adhesives, and sealants, 2-(methacryloyloxy)ethyl phthalate mono serves as a dual-functional monomer that introduces both crosslinking capability (via methacrylate) and pH-responsive carboxylate functionality (via phthalate-carboxylic acid) [1]. Its liquid state (density 1.228 g/mL) and estimated XLogP3-AA of 2.2 make it more hydrophobic than common hydrophilic monomers like HEMA, allowing formulators to tune water sensitivity and film formation properties . The monomer can be copolymerized with alkyl acrylates and methacrylates in conventional emulsion polymerization processes, producing latex particles with surface-bound carboxylic acid groups that enhance colloidal stability and enable post-polymerization crosslinking with metal ions or aziridine-based crosslinkers [2].

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